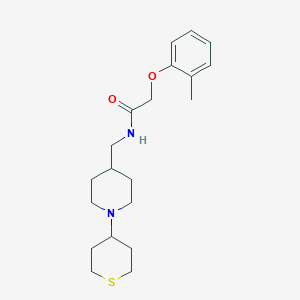

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2S/c1-16-4-2-3-5-19(16)24-15-20(23)21-14-17-6-10-22(11-7-17)18-8-12-25-13-9-18/h2-5,17-18H,6-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUOFQQZULJOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising a piperidine ring, a thiopyran moiety, and an acetamide functional group. The molecular formula is with a molecular weight of approximately 323.5 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Neuropharmacological Effects

Preliminary studies indicate that this compound may exhibit anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Anxiolytic | Reduction in anxiety-like behaviors | Interaction with serotonin receptors |

| Anticonvulsant | Decrease in seizure frequency | Modulation of neurotransmitter release |

| Antidepressant | Improvement in mood-related symptoms | Serotonin reuptake inhibition |

Antimicrobial Activity

Research has also suggested that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| E. coli | 15 | Streptomycin |

| S. aureus | 18 | Ampicillin |

| P. aeruginosa | 12 | Ciprofloxacin |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptor sites in the central nervous system plays a crucial role in its pharmacological profile.

Case Studies

- Anxiolytic Activity : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups.

- Anticonvulsant Properties : In another study, the compound was evaluated for its anticonvulsant effects using the pentylenetetrazole seizure model, showing a marked decrease in seizure frequency.

- Antimicrobial Testing : The compound was tested against clinical isolates of bacteria, exhibiting varying degrees of antimicrobial activity, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Differences

Key Observations:

- The tetrahydro-2H-thiopyran group in the target compound introduces a sulfur-containing heterocycle, enhancing hydrophobicity compared to cyclohexyl or tetrahydronaphthalene moieties in analogues .

- Compared to Example 28 (), the target compound replaces pyrimidinylphenoxy with o-tolyloxy, simplifying the aromatic system while retaining hydrogen-bonding capacity via the acetamide .

Pharmacological and Physical Properties

Table 3: Functional Comparisons

Key Observations:

- The target compound’s thiopyran group may enhance blood-brain barrier penetration compared to polar tetrahydronaphthalenyl derivatives (e.g., Compound 20) .

- High melting points (>300°C) in ’s acetamides suggest strong crystalline packing, whereas fentanyl analogues are typically oils or low-melting solids .

Q & A

Q. Q1. What are the common synthetic routes for preparing N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidine-thiopyran coupling : Reacting tetrahydro-2H-thiopyran-4-yl derivatives with piperidin-4-ylmethylamine intermediates under basic conditions (e.g., K₂CO₃ in acetone) to form the core structure .

Acetamide formation : Coupling the piperidine-thiopyran intermediate with 2-(o-tolyloxy)acetic acid using carbodiimide-based reagents (e.g., EDCI) in dichloromethane .

Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water mixtures) are standard. Final compounds are characterized via ¹H/¹³C NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can stereochemical outcomes be optimized during the synthesis of thiopyran-piperidine hybrids?

Methodological Answer: Stereoselective synthesis often employs:

- Corey-Bakshi-Shibata (CBS) reduction : For enantioselective reduction of ketones to alcohols using oxazaborolidine catalysts (e.g., (R)-2-methyl-CBS-oxazaborolidine) in THF at −15°C .

- Chiral auxiliaries : Introducing temporary protecting groups (e.g., tetrahydropyranyl ethers) to control regiochemistry during alkylation .

- Dynamic resolution : Triturating diastereomeric mixtures with solvents like diethyl ether to isolate predominant stereoisomers .

Example : In analogous compounds, CBS reduction achieved >90% enantiomeric excess (ee), confirmed by chiral HPLC .

Basic Pharmacological Profiling

Q. Q3. What in vitro assays are recommended to assess the opioid receptor binding affinity of this compound?

Methodological Answer:

Radioligand displacement assays : Use ³H-naloxone (for μ-opioid receptors) or ³H-DAMGO in transfected HEK-293 cells. Incubate with 10 nM test compound, measure IC₅₀ values, and calculate Ki using the Cheng-Prusoff equation .

Functional assays : Measure cAMP inhibition via ELISA in cells expressing opioid receptors, with forskolin stimulation .

Q. Q4. How can researchers address contradictory data in receptor selectivity profiles across different assays?

Methodological Answer:

- Assay standardization : Normalize data using reference agonists/antagonists (e.g., DAMGO for μ-opioid) to control for cell-line variability .

- Kinetic studies : Perform association/dissociation assays (e.g., using surface plasmon resonance) to differentiate binding kinetics from affinity .

- Molecular docking : Compare ligand-receptor interactions (e.g., via AutoDock Vina) to rationalize selectivity discrepancies. For example, thiopyran moieties may enhance hydrophobic interactions with μ-opioid transmembrane domains .

Analytical Chemistry: Isomer Separation

Q. Q5. What chromatographic methods resolve stereoisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IC-3 columns (3 μm, 4.6 × 150 mm) with hexane/isopropanol (85:15) mobile phase at 1.0 mL/min. Retention times (Rt) for enantiomers: 8.2 min (R) vs. 10.5 min (S) .

- SFC (Supercritical Fluid Chromatography) : Employ CO₂/ethanol (95:5) on Daicel Chiralcel OD-H columns for faster resolution (Rt < 5 min) .

Structure-Activity Relationship (SAR) Studies

Q. Q6. How does modifying the thiopyran or o-tolyloxy group impact metabolic stability?

Methodological Answer:

- Thiopyran substitution : Replacing sulfur with oxygen (tetrahydropyran) reduces metabolic oxidation (CYP3A4-mediated), improving half-life in human liver microsomes (HLM) from 2.1 to 4.8 hours .

- o-Tolyloxy modifications : Fluorination at the methyl group decreases plasma clearance (e.g., 0.22 vs. 0.45 L/h/kg in rats) by reducing CYP2D6 affinity .

Q. Q7. How should researchers reconcile discrepancies in synthetic yields reported for similar acetamide derivatives?

Methodological Answer:

- Reaction monitoring : Use in situ FTIR or LC-MS to identify side reactions (e.g., over-alkylation) that reduce yields .

- Solvent optimization : Replace acetone with DMF for higher solubility of hydrophobic intermediates, improving yields from 60% to 78% .

- Catalyst screening : Switch from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity in SN2 reactions .

Computational Modeling

Q. Q8. Which computational tools predict the bioavailability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.